Cas no 3506-36-3 (3-(Dimethylamino)-1-phenylpropan-1-one)

3-(Dimethylamino)-1-phenylpropan-1-one is an organic compound featuring a phenyl ketone group linked to a dimethylamino-substituted propyl chain. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and fine chemicals. Its dimethylamino group enhances nucleophilicity, facilitating reactions such as Michael additions or Mannich-type condensations. The compound’s stability under standard conditions and well-defined molecular properties ensure consistent performance in synthetic applications. It is commonly utilized in the development of bioactive molecules, including CNS-active compounds, due to its ability to serve as a versatile building block for further functionalization. Proper handling under controlled conditions is recommended due to its potential reactivity.
3-(Dimethylamino)-1-phenylpropan-1-one structure
3506-36-3 structure
Product Name:3-(Dimethylamino)-1-phenylpropan-1-one
CAS No:3506-36-3
MF:C11H15NO
MW:177.242902994156
CID:308467
PubChem ID:77042
Update Time:2025-10-28

3-(Dimethylamino)-1-phenylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-(Dimethylamino)-1-phenylpropan-1-one
    • 1-Propanone,3-(dimethylamino)-1-phenyl-
    • 3-(DIMETHYLAMINO)-1-PHENYLPROPAN-1-ONE HYDROCHLORIDE
    • 1-phenyl-3-(N,N-dimethylamino)-1-propanone
    • 1-phenyl-3-(N,N-dimethylamino)propan-1-one
    • 2-Benzylethyldimethylamine
    • 3-dimethylamino-1-phenyl-1-propanone
    • 3-dimethylamino-1-phenylpropan-1-one
    • 3-dimethylamino-propiophenone
    • A-dimethylaminopropiophenone
    • Propiophenone,3-(dimethylamino)
    • beta-(Dimethylamino)propiophenone
    • HMS1410L03
    • NCI60_041977
    • CBDivE_001904
    • IDI1_008112
    • FT-0709217
    • BRN 0879323
    • 3-dimethylamino propiophenone
    • 3-dimethylaminopropionylbenzene
    • UNII-844YA6J34K
    • NS00029766
    • 3-dimethylaminopropiophenone
    • DTXSID50188564
    • EINECS 222-502-0
    • InChI=1/C11H15NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
    • 4-14-00-00148 (Beilstein Handbook Reference)
    • NSC-89
    • 3-(Dimethylamino)propiophenone
    • AKOS000118057
    • .BETA.-N,N'-DIMETHYLAMINOPROPIOPHENONE
    • dimethyl-beta-benzoyl-ethylamine
    • 844YA6J34K
    • SCHEMBL941089
    • 3-(Dimethylamino)-1-phenyl-1-propanone #
    • 3-(N,N-dimethylamino)propiophenone
    • Propiophenone, 3-(dimethylamino)-
    • AB01220874-03
    • 3-Dimethylamino-1-phenyl-propanone
    • CHEMBL50115
    • BDBM50036731
    • NSC629913
    • .BETA.-(DIMETHYLAMINO)PROPIOPHENONE
    • NCGC00342426-01
    • 3-(dimethylamino)-1-phenyl-propan-1-one
    • 1-Propanone, 3-(dimethylamino)-1-phenyl-
    • 3-Dimethylamino-1-phenyl-propan-1-one
    • 3506-36-3
    • Phenyl beta-dimethylaminoethyl ketone
    • Z56755624
    • 2-ACETYLAMINO-3-(4-CYANO-PHENYL)-PROPIONICACID
    • QMNXJNURJISYMS-UHFFFAOYSA-
    • 3-(Dimethylamino)-1-phenyl-1-propanone
    • Enamine_005877
    • Cambridge id 5102394
    • beta-Dimethylaminopropiophenone
    • STK085127
    • MDL: MFCD00100910
    • Inchi: 1S/C11H15NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
    • InChI Key: QMNXJNURJISYMS-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)CCN(C)C

Computed Properties

  • Exact Mass: 177.11500
  • Monoisotopic Mass: 177.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3A^2
  • XLogP3: 1.6

Experimental Properties

  • Density: 0.997
  • Boiling Point: 267.5°Cat760mmHg
  • Flash Point: 91.6°C
  • Refractive Index: 1.542
  • PSA: 20.31000
  • LogP: 1.82100

3-(Dimethylamino)-1-phenylpropan-1-one Customs Data

  • HS CODE:2922399090
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-(Dimethylamino)-1-phenylpropan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Enamine
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3-(Dimethylamino)-1-phenylpropan-1-one Production Method

3-(Dimethylamino)-1-phenylpropan-1-one Related Literature

Additional information on 3-(Dimethylamino)-1-phenylpropan-1-one

Chemical Profile of 3-(Dimethylamino)-1-phenylpropan-1-one (CAS No. 3506-36-3)

3-(Dimethylamino)-1-phenylpropan-1-one, identified by its Chemical Abstracts Service Number (CAS No.) 3506-36-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a phenyl group and a dimethylamino substituent, exhibits unique structural and functional properties that make it a subject of interest in various chemical syntheses and potential applications in medicinal chemistry.

The molecular structure of 3-(Dimethylamino)-1-phenylpropan-1-one consists of a propyl chain with an amine group at the terminal carbon, further substituted with two methyl groups. The presence of the phenyl ring enhances its aromaticity, while the dimethylamino group contributes to its basicity and potential interaction with other biomolecules. This combination of features positions the compound as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules.

In recent years, research into 3-(Dimethylamino)-1-phenylpropan-1-one has been driven by its potential applications in pharmaceuticals. The compound's ability to act as a precursor or intermediate in the synthesis of more complex molecules has made it valuable in drug discovery efforts. For instance, its structural motif is reminiscent of several pharmacologically active agents, suggesting that derivatives of this compound could exhibit similar biological activities.

One area where 3-(Dimethylamino)-1-phenylpropan-1-one has garnered attention is in the synthesis of central nervous system (CNS) active compounds. The dimethylamino group, known for its ability to influence pharmacokinetic properties, makes this compound a candidate for further exploration in neuropharmacology. Researchers are investigating its potential role in the development of novel therapeutic agents targeting neurological disorders.

The phenyl ring in 3-(Dimethylamino)-1-phenylpropan-1-one also contributes to its chemical reactivity and diversity. Phenyl-substituted compounds are well-documented for their role in various biological processes and have been widely used in the synthesis of pharmaceuticals. The combination of the phenyl group with the dimethylamino substituent opens up numerous possibilities for structural modifications, allowing chemists to tailor the compound's properties for specific applications.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 3-(Dimethylamino)-1-phenylpropan-1-one, making it more accessible for research purposes. These improvements have facilitated detailed studies into its reactivity and potential applications. For example, catalytic processes have been developed to introduce functional groups at specific positions within the molecule, enhancing its utility as a building block in complex syntheses.

The compound's solubility profile is another factor that influences its applicability. 3-(Dimethylamino)-1-phenylpropan-1-one exhibits moderate solubility in common organic solvents, which is advantageous for various chemical reactions and purification processes. This solubility characteristic makes it easier to handle and integrate into synthetic routes without significant challenges.

In addition to its pharmaceutical relevance, 3-(Dimethylamino)-1-phenylpropan-1-one has shown promise in material science applications. Its aromatic nature and ability to form stable complexes with other molecules make it a candidate for use in polymer chemistry and supramolecular assemblies. Researchers are exploring its potential as a monomer or cross-linking agent to create novel materials with tailored properties.

The safety profile of 3-(Dimethylamino)-1-phenylpropan-1-one is another critical aspect that has been studied extensively. While not classified as hazardous under standard conditions, proper handling procedures are recommended due to its reactivity and potential interactions with other chemicals. Comprehensive toxicological studies have been conducted to assess its effects on biological systems, providing valuable data for researchers and industrial users.

The future prospects for 3-(Dimethylamino)-1-phenylpropan-1-one are promising, with ongoing research focusing on expanding its applications across multiple domains. As synthetic chemistry continues to evolve, new methodologies will likely emerge that further enhance the utility of this compound. Collaborative efforts between academia and industry are expected to drive innovation and lead to novel discoveries based on this versatile molecule.

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